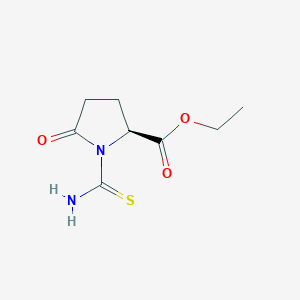
Acid Yellow 159
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Yellow 159, also known as nitrosonaphthalene sulfonate or Nitrazine Yellow, is an organic dye. It is a yellow powdery solid that is soluble in water. In solution, it appears yellow and turns red under acidic pH conditions. This compound is known for its strong fluorescent properties .
Preparation Methods
Acid Yellow 159 is typically synthesized through the reaction between nitronaphthalene and sodium sulfite. The specific synthesis method involves reacting nitronaphthalene with a sodium sulfite solution, followed by a subtractive color reaction to obtain the final product . Industrial production methods follow similar synthetic routes, ensuring the compound’s purity and consistency for various applications.
Chemical Reactions Analysis
Acid Yellow 159 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Acid Yellow 159 has a wide range of scientific research applications:
Chemistry: It is widely used as a pH indicator in acid-base titrations and other analytical procedures.
Biology: It is used to determine the pH of biological fluids such as urine and body fluids.
Medicine: It is employed in diagnostic tests to measure the pH of various body fluids.
Industry: This compound is used in the production of dyes, paints, inks, and cosmetics.
Mechanism of Action
The mechanism of action of Acid Yellow 159 involves its ability to change color based on the pH of the solution it is in. This property makes it an effective pH indicator. The molecular targets and pathways involved include the interaction of the dye with hydrogen ions in the solution, leading to a change in its electronic structure and, consequently, its color.
Comparison with Similar Compounds
Acid Yellow 159 can be compared with other similar compounds such as:
Acid Yellow 17: Another organic dye used as a pH indicator.
Acid Yellow 184: Known for its use in textile dyeing.
Acid Yellow 158: Used in various industrial applications.
What sets this compound apart is its strong fluorescent properties and its specific use as a pH indicator in both chemical and biological applications .
Properties
CAS No. |
12235-22-2 |
|---|---|
Molecular Formula |
C10F11IO4 |
Molecular Weight |
0 |
Synonyms |
C.I. Acid Yellow 159 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1175001.png)
